molecular formula C24H25N8O10PS4 B1662113 Ceftaroline fosamil acetate CAS No. 400827-46-5

Ceftaroline fosamil acetate

Cat. No.: B1662113
CAS No.: 400827-46-5
M. Wt: 744.7 g/mol
InChI Key: UGHHNQFYEVOFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAK-599, also known as ceftaroline fosamil, is a novel cephalosporin antibiotic. It is a prodrug that is converted into its active form, ceftaroline, in the body. TAK-599 has been developed to combat methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant gram-positive bacteria .

Mechanism of Action

Target of Action

Ceftaroline fosamil, also known as Teflaro, Zinforo, TAK 599, or Ceftaroline fosamil acetate, is a broad-spectrum cephalosporin antibiotic . Its primary targets are Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae, as well as common Gram-negative organisms .

Mode of Action

Ceftaroline fosamil is a prodrug that is converted into the active metabolite, ceftaroline, in plasma by a phosphatase enzyme . The high affinity of ceftaroline for penicillin-binding proteins is responsible for its potent activity against clinically relevant pathogens . Hydrolysis of the beta-lactam ring of ceftaroline occurs to form the microbiologically inactive, open-ring metabolite ceftaroline M-1 .

Biochemical Pathways

Ceftaroline fosamil interferes with the final step of bacterial cell wall synthesis (transpeptidation) by binding to specific penicillin-binding proteins (PBPs). This leads to inhibition of cell wall synthesis and results in bacterial cell death .

Pharmacokinetics

Ceftaroline fosamil exhibits dose-proportional pharmacokinetics following intravenous administration . After administration of a single 500 mg dose of ceftaroline fosamil, the maximum ceftaroline plasma concentration (Cmax) was 16.6 mg/L and the area under the plasma concentration–time curve from time zero to infinity (AUC ∞) was 44.8 h·mg/L . The volumes of distribution in the central and peripheral compartments were 17.3 L and 4.89 L, respectively . Protein binding was approximately 20% . The half-life of ceftaroline after a single 500 mg dose of ceftaroline fosamil was 2.53 h; on day 14 after administration of 600 mg every 12 h, it was 2.66 h .

Result of Action

Ceftaroline fosamil has been shown to be effective in treating adults with community-acquired pneumonia (CAP), including severe CAP, in Europe and Latin America . Clinical response to ceftaroline fosamil was associated with reductions in healthcare resource use compared with non-responders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ceftaroline fosamil. For instance, ceftaroline is hydrolytically unstable and is predicted to undergo both biotic and abiotic degradation in the aquatic environment . Moreover, the pharmacokinetics of ceftaroline can be influenced by patient-specific factors, such as renal function, as ceftaroline is primarily excreted via the kidneys .

Biochemical Analysis

Biochemical Properties

Ceftaroline fosamil is a prodrug that is rapidly converted into its active form, ceftaroline, in plasma by a phosphatase enzyme .

Cellular Effects

Ceftaroline fosamil, once converted to ceftaroline, interferes with the production of complex molecules called peptidoglycans, which are essential components of bacterial cell walls . By blocking enzymes, called penicillin-binding protein transpeptidases, that are involved in the last steps of bacterial cell wall production, it inhibits cell wall biosynthesis .

Molecular Mechanism

The molecular mechanism of action of Ceftaroline fosamil involves the inhibition of bacterial cell wall synthesis. Ceftaroline, the active metabolite of the prodrug Ceftaroline fosamil, binds to penicillin-binding proteins (PBPs) 1 through 3. This action blocks the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls and inhibits cell wall biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ceftaroline fosamil have been observed to change over time. Clinical response to Ceftaroline fosamil was associated with >60% shorter length of ICU stay (3.6 versus 9.2 days), and >30% lower hospital costs ($8449 versus $12,559) versus non-responders .

Dosage Effects in Animal Models

In animal models, the effects of Ceftaroline fosamil have been observed to vary with different dosages. In vivo murine thigh infection models suggest that human simulated exposures of Ceftaroline 600 mg every 12 hours may have efficacy in the treatment of S. aureus infections with MICs as high as 4 μg/mL .

Metabolic Pathways

Ceftaroline fosamil is converted into bioactive ceftaroline in plasma by a phosphatase enzyme. Hydrolysis of the beta-lactam ring of ceftaroline occurs to form the microbiologically inactive, open-ring metabolite ceftaroline M-1 .

Transport and Distribution

The distribution of Ceftaroline fosamil in the body is represented by a median volume of distribution of 20.3 L . Ceftaroline fosamil is converted into bioactive ceftaroline in plasma by a phosphatase enzyme .

Subcellular Localization

As an antibiotic, Ceftaroline fosamil does not have a specific subcellular localization. It is distributed throughout the body and works by inhibiting bacterial cell wall synthesis .

Preparation Methods

TAK-599 is synthesized as a crystalline N-phosphono type prodrug of the cephalosporin compound T-91825. The preparation involves the formation of a monoacetic acid solvate to yield TAK-599 in a crystalline form. The stability of TAK-599 is highly dependent on its crystallinity and moisture content. Industrial production methods focus on maintaining sufficient crystallinity and strict moisture control to ensure long-term stability .

Chemical Reactions Analysis

TAK-599 undergoes hydrolysis to convert into its active form, ceftaroline. This hydrolysis reaction is crucial for its antimicrobial activity. The compound exhibits high affinity for penicillin-binding proteins, particularly PBP2a, which is associated with methicillin resistance. TAK-599 shows potent in vitro activity against MRSA and other multidrug-resistant bacteria .

Scientific Research Applications

TAK-599 has significant applications in the field of medicine, particularly in the treatment of acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia. It is effective against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus, Streptococcus pneumoniae, and other gram-positive and gram-negative bacteria. Its high affinity for penicillin-binding proteins makes it a valuable tool in combating drug-resistant infections .

Comparison with Similar Compounds

TAK-599 is similar to other cephalosporin antibiotics, such as vancomycin and linezolid, in its ability to combat methicillin-resistant Staphylococcus aureus. TAK-599 has a broader spectrum of activity, including effectiveness against both gram-positive and gram-negative bacteria. Other similar compounds include T-91825, the active form of TAK-599, and other cephalosporins like ceftriaxone and cefepime .

Properties

Key on ui mechanism of action

Ceftaroline fosamil is an antibacterial drug.

CAS No.

400827-46-5

Molecular Formula

C24H25N8O10PS4

Molecular Weight

744.7 g/mol

IUPAC Name

7-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate

InChI

InChI=1S/C22H21N8O8PS4.C2H4O2/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4)

InChI Key

UGHHNQFYEVOFIV-UHFFFAOYSA-N

SMILES

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-]

Isomeric SMILES

CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-]

Canonical SMILES

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-]

Key on ui other cas no.

229016-73-3

Purity

>95%

solubility

>100 mg/ml

Synonyms

ceftaroline fosamil
PPI-0903
PPI0903
TAK-599
TAK599
Teflaro

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ceftaroline fosamil acetate
Reactant of Route 2
Reactant of Route 2
Ceftaroline fosamil acetate
Reactant of Route 3
Ceftaroline fosamil acetate
Reactant of Route 4
Reactant of Route 4
Ceftaroline fosamil acetate
Reactant of Route 5
Reactant of Route 5
Ceftaroline fosamil acetate
Reactant of Route 6
Ceftaroline fosamil acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.